molecular formula C16H18N4O3S B2965096 cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate CAS No. 866039-88-5

cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate

Cat. No. B2965096
CAS RN: 866039-88-5
M. Wt: 346.41
InChI Key: GTAPIZIIQFEHKJ-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate, also known as CM-Morph, is a novel organosulfur compound that has recently been developed for use in scientific research. CM-Morph is an important tool for scientists as it can be used to investigate the structure and function of biomolecules such as proteins and enzymes. CM-Morph has unique properties that make it ideal for use in laboratory experiments, and its potential applications are numerous.

Scientific Research Applications

Oligonucleotide Synthesis

Research has shown the utility of related beta-cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites in the synthesis of DNA fragments. These compounds simplify the deprotection and isolation of the final product in oligonucleotide synthesis, making them suitable for automated DNA synthesis processes (Sinha, Biernat, McManus, & Köster, 1984). This research has contributed significantly to advancements in genetic engineering and molecular biology.

Photophysical Properties

Studies on mixed cyano-isocyanide cyclometalated iridium(III) complexes, which include similar cyano and morpholino groups, have reported strong blue photoluminescence. These properties suggest potential applications in OLEDs and other light-emitting devices (Dedeian, Shi, Forsythe, Morton, & Zavalij, 2007).

Polymer Science

The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene, involving components structurally related to the chemical of interest, has been explored for the development of new soluble conducting polymers. These materials show promise for applications in electronics and materials science due to their good redox activity, thermal stability, and high conductivity (Nie, Qu, Xu, & Zhang, 2008).

Solar Cell Applications

In the field of dye-sensitized solar cells, novel organic sensitizers that include cyano groups have been engineered to improve photoelectric conversion efficiency. These sensitizers demonstrate high incident photon-to-current conversion efficiency, indicating their potential for enhancing the performance of solar energy devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Medicinal Chemistry

Although not directly related to the exact compound, research on morpholine derivatives has shown significant biological activities, suggesting potential applications in drug discovery and development. These compounds exhibit sympathomimetic, analgesic, and other pharmacological activities (Rekka & Kourounakis, 2010).

Mechanism of Action

For such compounds, experimental studies are often needed to elucidate their mechanism of action and other properties. These studies might include in vitro assays to identify molecular targets, in vivo studies to understand the compound’s effects in a whole organism context, and pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted.

If you have access to a research laboratory, you might consider conducting or commissioning such studies. Alternatively, you could reach out to the suppliers or manufacturers of the compound to see if they have any unpublished data or insights about its properties and activities.

properties

IUPAC Name

cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(24-8-3-17)20-4-6-23-7-5-20/h9-10H,4-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAPIZIIQFEHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N=C(N2CCOCC2)SCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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